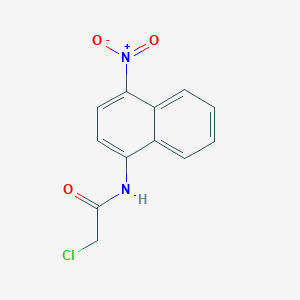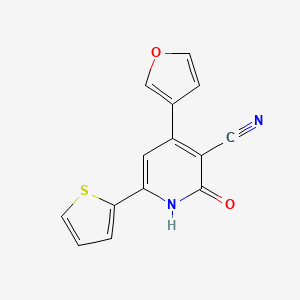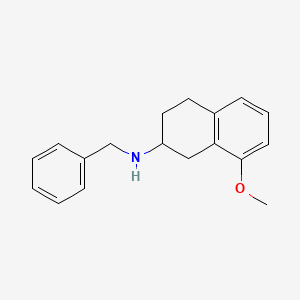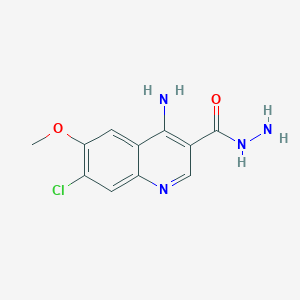
4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd ist eine organische Verbindung, die eine Benzaldehyd-Einheit aufweist, die mit einer Ethylgruppe und einem Dioxaborolanring substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd beinhaltet typischerweise die Borylierung eines geeigneten Benzaldehyd-Precursors. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der ein Palladiumkatalysator verwendet wird, um ein Arylhalogenid mit einer Boronsäure oder einem Ester zu koppeln . Die Reaktionsbedingungen umfassen oft eine Base wie Kaliumcarbonat, ein Lösungsmittel wie Toluol oder Ethanol und einen Temperaturbereich von 80-100 °C.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Kupplungsreaktionen beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Flussreaktoren verwendet werden, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Der Aldehyd kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei 0-25 °C.
Substitution: Palladiumkatalysator, Kaliumcarbonat und Toluol bei 80-100 °C.
Hauptprodukte, die gebildet werden
Oxidation: 4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoesäure.
Reduktion: 4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylalkohol.
Substitution: Verschiedene substituierte Benzaldehyde, abhängig vom Kupplungspartner.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Potenzieller Einsatz bei der Synthese biologisch aktiver Moleküle und Pharmazeutika.
Medizin: Kann bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet werden.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd seine Wirkung entfaltet, beruht hauptsächlich auf seiner Fähigkeit, an Kreuzkupplungsreaktionen teilzunehmen. Die Boronsäureestergruppe kann einen Komplex mit einem Palladiumkatalysator bilden, wodurch der Transfer der Arylgruppe zu einem Kupplungspartner erleichtert wird. Dieser Prozess beinhaltet die Bildung eines Palladium-Aryl-Zwischenprodukts, das dann reduktiv eliminiert wird, um das Endprodukt zu bilden .
Wirkmechanismus
The mechanism by which 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a coupling partner. This process involves the formation of a palladium-aryl intermediate, which then undergoes reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin
- 1-Methylpyrazol-4-boronsäure-Pinacolester
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Einzigartigkeit
4-Ethyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl einer Aldehyd- als auch einer Boronsäureestergruppe, wodurch es an einer Vielzahl von chemischen Reaktionen teilnehmen kann. Diese duale Funktionalität macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese, das die Konstruktion komplexer Moleküle mit mehreren funktionellen Gruppen ermöglicht.
Eigenschaften
Molekularformel |
C15H21BO3 |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO3/c1-6-11-7-8-12(10-17)13(9-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
HQJYHXHQWHJWDP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)


![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)

![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)





![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
